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molecular formula C10H13N5 B8407628 2-(Pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(Pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No. B8407628
M. Wt: 203.24 g/mol
InChI Key: CBADLLKMDKPMDO-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of tert-butyl 2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate (340 mg, 1.12 mmol) and hydrochloric acid (5N in ether, 25 ml, 125 mmol) in dichloromethane (10 ml) was stirred for 20 hours at 25° C. The solvent was evaporated, the residue was triturated with sat. sodium hydrogencarbonate solution, the solid was filtered off, washed with water several times and dried affording 2-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine (194 mg, 85.2%) as a light yellow solid. mp: 221-225° C., MS: m/z=204.4 (M+H+)
Name
tert-butyl 2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:22]=[C:9]3[CH:10]=[C:11]([NH:14]C(=O)OC(C)(C)C)[CH:12]=[CH:13][N:8]3[N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl>ClCCl>[N:1]1([C:6]2[N:22]=[C:9]3[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][N:8]3[N:7]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
tert-butyl 2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
Quantity
340 mg
Type
reactant
Smiles
N1(CCCC1)C1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with sat. sodium hydrogencarbonate solution
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water several times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCCC1)C1=NN2C(C=C(C=C2)N)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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